molecular formula C16H16N2O3 B4407654 4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide

4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No. B4407654
M. Wt: 284.31 g/mol
InChI Key: OUFFELDKGZEMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide is a synthetic compound that belongs to the class of benzamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood. However, it is believed to interact with specific proteins and enzymes in cells, leading to changes in their activity and function. This can result in a range of effects, including changes in cell growth, division, and death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and division of cancer cells, making it a potential therapeutic agent for the treatment of cancer. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide in lab experiments is its fluorescent properties. This makes it a useful tool for studying protein-ligand interactions and other biological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide. One area of research could focus on developing new therapeutic agents based on this compound for the treatment of cancer and other diseases. Another direction could involve further studying the mechanism of action of this compound to better understand its effects on cells. Additionally, research could focus on developing new methods for synthesizing this compound more efficiently and cost-effectively.

Scientific Research Applications

4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe to study protein-ligand interactions, particularly in the field of drug discovery. It has also been used in the development of new therapeutic agents for the treatment of cancer and other diseases.

properties

IUPAC Name

4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-3-12-4-6-13(7-5-12)16(19)17-15-9-8-14(18(20)21)10-11(15)2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFFELDKGZEMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-ethyl-N-(2-methyl-4-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.